molecular formula C25H35N3O3S B2489014 4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946266-52-0

4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No.: B2489014
CAS No.: 946266-52-0
M. Wt: 457.63
InChI Key: AGHLCAWRYSRGIO-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a tert-butyl group, an indoline moiety, and a morpholine ring, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indoline Moiety: Starting from an appropriate aniline derivative, cyclization reactions can be employed to form the indoline ring.

    Introduction of the Morpholine Ring: This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by the morpholine ring.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

    Reduction: Reduction reactions can be used to modify the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, sulfonamides are often studied for their antimicrobial properties. This compound could potentially be investigated for its activity against various bacterial strains.

Medicine

Medicinal chemistry applications might include the development of new drugs, particularly those targeting bacterial infections. The compound’s structure suggests it could be a candidate for further pharmacological studies.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide likely involves interaction with biological targets such as enzymes or receptors. Sulfonamides typically inhibit the activity of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, leading to antimicrobial effects. The specific molecular targets and pathways for this compound would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for bacterial infections.

    Indoline Derivatives: Compounds containing the indoline moiety, which are studied for various biological activities.

Uniqueness

The uniqueness of 4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide lies in its complex structure, which combines multiple functional groups that can interact with biological targets in diverse ways. This makes it a valuable compound for research in multiple scientific disciplines.

Properties

IUPAC Name

4-tert-butyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O3S/c1-25(2,3)21-6-8-22(9-7-21)32(29,30)26-18-24(28-13-15-31-16-14-28)19-5-10-23-20(17-19)11-12-27(23)4/h5-10,17,24,26H,11-16,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHLCAWRYSRGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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